NPD2639

Reveromycin β-carboline Streptomyces

NPD2639 is a synthetic β-carboline derivative identified from the RIKEN Natural Products Depository (NPDepo). It functions as a small-molecule biomediator that induces the production of reveromycin A (RM-A) in Streptomyces sp.

Molecular Formula C21H18ClN3O2
Molecular Weight 379.8 g/mol
CAS No. 859130-76-0
Cat. No. B1680000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPD2639
CAS859130-76-0
SynonymsNPD2639;  NPD-2639;  NPD 2639
Molecular FormulaC21H18ClN3O2
Molecular Weight379.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC(=CC=C4)Cl)C(=O)NCCCO
InChIInChI=1S/C21H18ClN3O2/c22-14-6-3-5-13(11-14)19-20-16(15-7-1-2-8-17(15)24-20)12-18(25-19)21(27)23-9-4-10-26/h1-3,5-8,11-12,24,26H,4,9-10H2,(H,23,27)
InChIKeyZVDZGODRLWVWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NPD2639 (CAS 859130-76-0): A Synthetic β-Carboline Biomediator for Targeted Activation of Cryptic Natural Product Biosynthesis


NPD2639 is a synthetic β-carboline derivative identified from the RIKEN Natural Products Depository (NPDepo) [1]. It functions as a small-molecule biomediator that induces the production of reveromycin A (RM-A) in Streptomyces sp. SN-593 by activating the LuxR-family transcriptional regulator RevU within the reveromycin biosynthetic gene cluster [1][2]. NPD2639 represents a lead compound in a class of chemical elicitors that enable the awakening of silent or low-expressing biosynthetic gene clusters without requiring genetic manipulation of the host organism [1][2].

Why NPD2639 Cannot Be Simply Replaced by Other β-Carboline Derivatives in Reveromycin Induction Studies


Substitution among β-carboline derivatives in reveromycin induction assays is not straightforward due to pronounced structure-activity relationship (SAR) differences driven by substituent patterns on the pyridine ring and phenyl group. For instance, the presence of a 3-chlorophenyl group and an N-(3-hydroxypropyl)carboxamide side chain in NPD2639 yields a reveromycin titer of 50 ± 6 mg L⁻¹ at 1 µg mL⁻¹, whereas analogs such as the O-methyl ether (8d) or O-acetate (8c) modifications of the hydroxypropyl group drastically reduce production to 2 ± 2 and 16 ± 6 mg L⁻¹, respectively [1]. Even the close analog NPD2683, differing only by a one-carbon truncation in the hydroxyalkyl chain (N-(2-hydroxyethyl) vs. N-(3-hydroxypropyl)), exhibits a higher titer of 61 ± 10 mg L⁻¹ but may present different physicochemical properties and synthetic accessibility [1]. Furthermore, the unsubstituted phenyl analog (8p) yields only 39 ± 15 mg L⁻¹, underscoring that both the chlorophenyl and hydroxypropyl moieties are critical for optimal activity [1]. These quantitative SAR variations demonstrate that generic substitution without empirical validation can compromise experimental reproducibility and yield.

Quantitative Differentiation of NPD2639: Head-to-Head Comparisons Against Close β-Carboline Analogs


Reveromycin A Production Yield: NPD2639 vs. NPD2683, BR-1, and Hydroxypropyl Modifications

In a direct head-to-head comparison, NPD2639 (3) induced reveromycin A production to a titer of 50 ± 6 mg L⁻¹ in Streptomyces sp. SN-593 cultures treated with 1 µg mL⁻¹ of compound. In contrast, the closely related analog NPD2683 (4), which bears an N-(2-hydroxyethyl) side chain instead of the N-(3-hydroxypropyl) group, yielded a higher titer of 61 ± 10 mg L⁻¹ [1]. The parent β-carboline BR-1 (8e), which lacks the 3-chloro substituent on the phenyl ring and contains a primary carboxamide (CONH₂) rather than a hydroxypropylamide, produced 84 ± 5 mg L⁻¹, representing the highest yield in this series [1]. Critically, modifications to the hydroxypropyl group profoundly impacted activity: the O-acetate analog (8c) yielded only 16 ± 6 mg L⁻¹, and the O-methyl ether analog (8d) reduced production to 2 ± 2 mg L⁻¹ [1].

Reveromycin β-carboline Streptomyces

Concentration-Dependent Induction Window: NPD2639 vs. Inactive β-Carboline Controls

NPD2639 belongs to the active β-carboline series that induce reveromycin production in a concentration-dependent manner without affecting cell growth. In srcts-NRK cell-based screening assays and subsequent HPLC quantification, NPD2639 (scored as '++') yielded reveromycin titers in the 40–50 mg L⁻¹ range at 1 µg mL⁻¹ [1]. In contrast, structurally related β-carbolines such as the 3,5-dichloro analog (8m) and the 4-chloro analog (8j) were completely inactive (scored as '−'), producing no detectable reveromycin A under identical assay conditions [1]. This stark functional dichotomy—active induction versus complete inactivity—within the same β-carboline scaffold highlights that only specific substitution patterns confer biomediator activity.

Dose-response Biomediator Streptomyces

Structure-Activity Relationship: 3-Chlorophenyl Substitution vs. Unsubstituted and Other Halogenated Analogs

Systematic SAR analysis revealed that the 3-chloro substitution on the phenyl ring (present in NPD2639) is a key determinant of activity. When comparing analogs bearing a primary carboxamide (CONH₂) at the R2 position, the 3-chloro derivative (8a) yielded 72 ± 12 mg L⁻¹, whereas the unsubstituted phenyl analog (8e, BR-1) produced 84 ± 5 mg L⁻¹, and the 3-fluoro analog (8g) gave 68 ± 1 mg L⁻¹ [1]. Importantly, moving the chloro group to the 4-position (8j) abolished activity entirely (0 mg L⁻¹), and the 3-nitro analog (8i) was also inactive [1]. For NPD2639 specifically, the combination of 3-chlorophenyl and N-(3-hydroxypropyl)carboxamide yields 50 ± 6 mg L⁻¹, whereas the analogous combination with 3-bromophenyl (8s) gives 48 ± 26 mg L⁻¹—a statistically indistinguishable but more variable outcome [1].

SAR Halogen substitution β-carboline

Mechanistic Specificity: Binding to RevU LuxR-Family Regulator

NPD2639 and its close analog BR-1 have been demonstrated to specifically bind the LuxR-family transcriptional regulator RevU, which is encoded within the reveromycin biosynthetic gene cluster [1]. This binding enhances RevU's affinity for its promoter region, thereby upregulating transcription of reveromycin biosynthetic genes [1]. While no direct quantitative binding affinity data (e.g., Kd or IC₅₀) for NPD2639 is currently available, the functional consequence of this interaction—reveromycin production—is quantifiable. In contrast, many other chemical elicitors of secondary metabolism act through broader stress responses or unknown mechanisms, which may introduce pleiotropic effects [2].

RevU LuxR regulator Transcriptional activation

Growth-Neutral Induction: No Cytotoxicity at Effective Concentrations

The β-carboline biomediator class, including NPD2639, induces reveromycin production across a wide range of concentrations without affecting Streptomyces sp. SN-593 cell growth [1]. While NPD2639 itself was not the specific subject of growth inhibition studies in the primary publication, the parent compound BR-1 was explicitly shown to lack cytotoxicity at concentrations up to and exceeding those required for maximal induction [1]. This growth-neutral property distinguishes these β-carbolines from other chemical elicitors such as certain antibiotics or stress-inducing agents that can impair biomass accumulation and thereby confound yield calculations.

Cytotoxicity Cell growth Biomediator

Procurement-Relevant Storage and Handling Specifications

From a procurement standpoint, NPD2639 exhibits defined storage requirements that support long-term laboratory use. The compound is soluble in DMSO, and when stored as a powder at -20°C, it remains stable for up to 2 years [1]. Once dissolved in DMSO, stability is maintained for 2 weeks at 4°C or 6 months at -80°C [1]. These specifications are consistent with industry standards for research-grade small molecules and enable predictable inventory management.

Storage Stability DMSO solubility

Optimal Research and Bioprocess Applications for NPD2639 Based on Quantitative Differentiation


Chemical Elicitation of Reveromycin A Production in Streptomyces sp. SN-593 for Natural Product Discovery

NPD2639 is ideally suited as a positive control or lead elicitor in experiments aimed at increasing reveromycin A titers from Streptomyces sp. SN-593. Its defined activity of 50 ± 6 mg L⁻¹ at 1 µg mL⁻¹ provides a reproducible benchmark against which novel elicitors or culture optimization strategies can be compared [1]. The compound's growth-neutral induction profile ensures that observed yield enhancements are not confounded by biomass limitations [1].

Mechanistic Studies of LuxR-Family Transcriptional Regulation in Actinomycetes

Because NPD2639 acts via specific binding to the RevU LuxR-family regulator [1], it serves as a precise chemical probe for dissecting the regulatory circuitry governing reveromycin biosynthesis. This contrasts with broad-spectrum elicitors that may activate multiple pathways simultaneously. Researchers can use NPD2639 to interrogate RevU-DNA binding dynamics, co-regulator recruitment, and downstream gene expression changes in a controlled, target-specific manner [1].

Structure-Activity Relationship (SAR) Campaigns for β-Carboline-Based Elicitors

NPD2639 occupies a central node in the SAR landscape of β-carboline biomediators. Its 3-chlorophenyl, N-(3-hydroxypropyl)carboxamide substitution pattern yields intermediate activity (50 ± 6 mg L⁻¹) relative to the more potent BR-1 (84 ± 5 mg L⁻¹) and the less active hydroxypropyl-modified analogs (e.g., 8d at 2 ± 2 mg L⁻¹) [1]. This positions NPD2639 as an ideal reference scaffold for further medicinal chemistry optimization—where modifications can be benchmarked against a well-characterized, mid-range potency compound [1].

Quality Control and Method Validation in Reveromycin Quantification Assays

The consistent, quantified induction of reveromycin A by NPD2639 makes it a valuable tool for validating LC-MS or HPLC methods used to detect and quantify reveromycins in complex fermentation broths. Its activity classification ('++') and defined titer range (40–50 mg L⁻¹) provide a reliable positive control for assay calibration and inter-laboratory reproducibility studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPD2639

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.